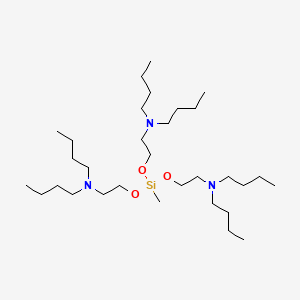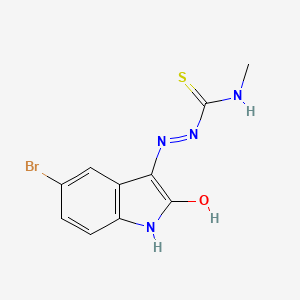
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is a complex organic compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 g/mol . This compound is characterized by the presence of a hydrazinecarbothioamide group and a brominated indole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- typically involves the reaction of 5-bromo-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, 2-(5-chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-iodo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
Uniqueness
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
166323-91-7 |
|---|---|
Fórmula molecular |
C10H9BrN4OS |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea |
InChI |
InChI=1S/C10H9BrN4OS/c1-12-10(17)15-14-8-6-4-5(11)2-3-7(6)13-9(8)16/h2-4,13,16H,1H3,(H,12,17) |
Clave InChI |
BJDNMLYBINYZOU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




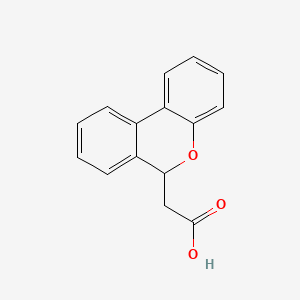


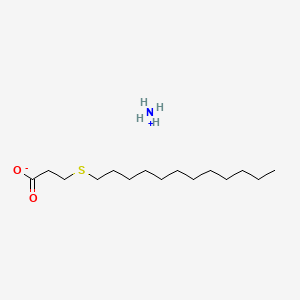
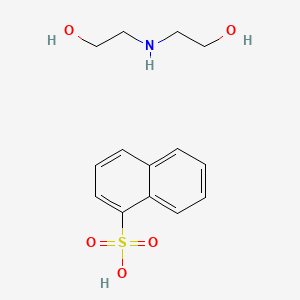

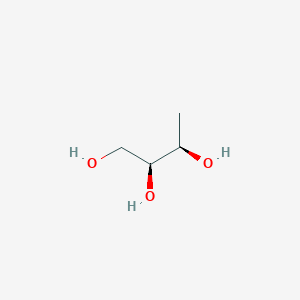

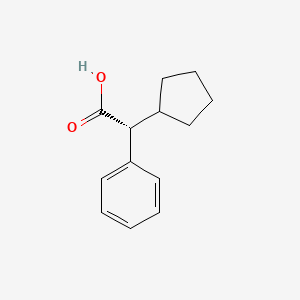
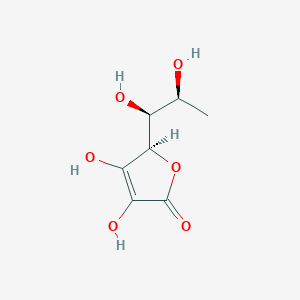
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
